The primary source of Az-18,19,20-TN-PGE2 is the enzymatic conversion of arachidonic acid through the cyclooxygenase (COX) pathway, which produces prostaglandin H2 (PGH2) as an intermediate. Subsequently, PGH2 is converted into PGE2 by prostaglandin E synthases (PGES) . Az-18,19,20-TN-PGE2 is classified as a synthetic analog of PGE2 designed to optimize its pharmacological effects while potentially minimizing side effects associated with natural PGE2.
The synthesis of Az-18,19,20-TN-PGE2 involves several key steps:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and enzyme concentrations to ensure high yields and purity of the final product.
Az-18,19,20-TN-PGE2 retains the core structure of PGE2 but features distinct modifications at the 18th, 19th, and 20th carbon positions. The molecular formula can be represented as C23H34O5, indicating a complex arrangement that includes multiple functional groups crucial for its biological activity.
Az-18,19,20-TN-PGE2 participates in various chemical reactions primarily related to its interactions with biological receptors:
The mechanism of action for Az-18,19,20-TN-PGE2 primarily involves its interaction with specific prostaglandin receptors:
Az-18,19,20-TN-PGE2 has potential applications in several scientific fields:
Az-18,19,20-TN-PGE2 (18,19,20-trinor-17-carboxy-prostaglandin E2) is a terminal β-oxidation metabolite of prostaglandin E2, characterized by the truncation of three methylene units (C18-C20) from the carboxylic acid side chain. This structural modification results in a C17-terminal carboxylic acid group, distinct from the C20 carboxylate of canonical prostaglandin E2. The "Az" designation denotes specific stereochemical configurations at critical chiral centers (C11, C15), which influence its biological activity and receptor binding affinity. Isomer identification is complicated by the presence of diastereomers arising from variations in hydroxyl group orientation (e.g., 11α vs. 11β) and cyclopentane ring geometry. Liquid chromatography/tandem mass spectrometry (LC/MS/MS) resolves key isomers like 11β-PGE2 and 8-iso-PGE2, which exhibit distinct chromatographic retention times and fragmentation patterns [1] [6].
Table 1: Structural Features of Az-18,19,20-TN-PGE2 vs. Canonical Prostaglandin E2
Feature | Canonical Prostaglandin E2 | Az-18,19,20-TN-PGE2 |
---|---|---|
Carbon Chain Length | C20 carboxylic acid | C17 carboxylic acid |
Side Chain | Intact ω-chain (C18-C20) | Truncated (C18-C20 removed) |
Key Chiral Centers | C8, C11, C15 | C11, C15 |
Common Isomers | PGE2, 8-iso-PGE2, 11β-PGE2 | 11α-TN-PGE2, 11β-TN-PGE2 |
Az-18,19,20-TN-PGE2 is biosynthesized through sequential β-oxidation of prostaglandin E2 in peroxisomes and mitochondria. This catabolic pathway initiates with dehydrogenation of prostaglandin E2’s C20-C19 bond by acyl-CoA oxidase, followed by hydration and thiolytic cleavage, yielding progressively shorter dicarboxylic acids: Dinor-PGE2 (C18), Tetranor-PGE2 (C16), and finally Az-18,19,20-TN-PGE2 (C17-carboxy). The major urinary metabolite 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M) shares the tetranor backbone but undergoes additional dehydrogenation at C15 and C9, distinguishing it from the trinor Az derivative [6]. Prostaglandin E2 serves as the obligatory precursor, with systemic levels directly influencing Az-18,19,20-TN-PGE2 production. Notably, cyclooxygenase-2-derived prostaglandin E2 contributes disproportionately to this pathway in inflammatory states and cancer [6] [9].
The formation of tetranor/trinor metabolites is regulated by enzymes in peroxisomal β-oxidation (e.g., acyl-CoA oxidase, D-bifunctional protein) and cytosolic dehydrogenases. Prostaglandin E2 must first be conjugated to CoA by acyl-CoA synthetase for β-oxidation initiation. The terminal step generating Az-18,19,20-TN-PGE2 involves sterospecific thiolases that cleave the C16-C17 bond. Upstream enzymatic control occurs via prostaglandin E2 synthases: Microsomal prostaglandin E2 synthase-1 (induced by inflammation) and cytosolic prostaglandin E2 synthase (constitutive) determine substrate availability [2] [9]. Degradative enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) also indirectly regulate flux through this pathway by inactivating prostaglandin E2 to 15-keto-PGE2, a poor β-oxidation substrate. Downregulation of 15-PGDH in cancers increases prostaglandin E2 availability for trinor metabolite synthesis [2] [6].
Az-18,19,20-TN-PGE2 metabolism diverges significantly from canonical prostaglandin E2:
Table 2: Metabolic Fate of Prostaglandin E2 vs. Major Prostaglandins
Prostaglandin | Primary Inactivation Pathway | Major Urinary Metabolite | Regulatory Enzymes |
---|---|---|---|
Prostaglandin E2 | 15-PGDH oxidation → 15-keto-PGE2 | Tetranor-dinor-PGE-M (C16-dicarboxylic acid) | COX-2, mPGES-1, 15-PGDH |
Prostaglandin I2 | Non-enzymatic hydrolysis → 6-keto-PGF1α | 2,3-dinor-6-keto-PGF1α | COX-2, Prostacyclin Synthase |
Prostaglandin D2 | 11-ketoreductase → 9α,11β-PGF2 | Tetranor-PGDM (C16-dicarboxylic acid) | Hematopoietic PGD Synthase |
Compared to prostaglandin D2 metabolites (e.g., tetranor-PGDM), Az-18,19,20-TN-PGE2 derivatives lack the α,β-unsaturated ketone, altering their chemical reactivity. Prostaglandin F2α undergoes ω/ω-1 oxidation without significant chain shortening, contrasting sharply with prostaglandin E2’s β-oxidation [1] [6] [8]. In pathological states like lung cancer, urinary PGE-M (a tetranor derivative) increases 3-5 fold, confirming enhanced prostaglandin E2 catabolic flux versus other prostaglandins [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: